molecular formula C10H13ClO B14698177 4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride CAS No. 22148-41-0

4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride

Cat. No.: B14698177
CAS No.: 22148-41-0
M. Wt: 184.66 g/mol
InChI Key: SOAAMNUFLNDWCO-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[2.2.2]octane framework with a carbonyl chloride group and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-2-ene-1-carbonyl chloride, 4-methyl- is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

22148-41-0

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2,5H,3-4,6-7H2,1H3

InChI Key

SOAAMNUFLNDWCO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(C=C2)C(=O)Cl

Origin of Product

United States

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